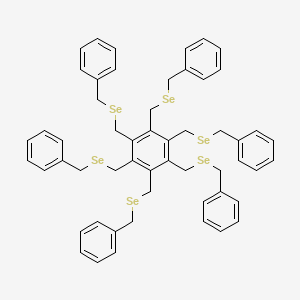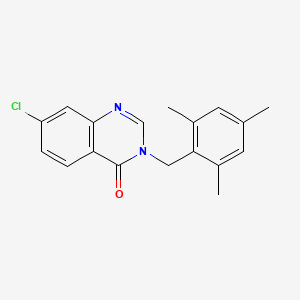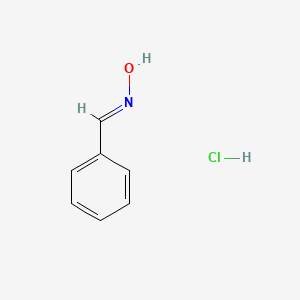
Octadecanamide, N-2-naphthalenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanamide, N-2-naphthalenyl-: is a chemical compound with the molecular formula C28H43NO and a molecular weight of 409.65 g/mol It is an amide derivative of octadecanoic acid (stearic acid) and 2-naphthylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N-2-naphthalenyl- typically involves the reaction of octadecanoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 2-naphthylamine to yield the desired amide .
Industrial Production Methods: Industrial production of Octadecanamide, N-2-naphthalenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Octadecanamide, N-2-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of octadecanamine derivatives.
Substitution: Formation of halogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octadecanamide, N-2-naphthalenyl- is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds .
Biology: In biological research, this compound is used to study the interactions between amides and biological molecules, such as proteins and enzymes .
Industry: In the industrial sector, Octadecanamide, N-2-naphthalenyl- is used in the production of specialty chemicals and as an additive in lubricants and coatings .
Mecanismo De Acción
The mechanism of action of Octadecanamide, N-2-naphthalenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The naphthyl ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparación Con Compuestos Similares
Octadecanamide: A simple amide of stearic acid.
Naphthylamine derivatives: Compounds with similar naphthyl structures but different functional groups.
Uniqueness: Octadecanamide, N-2-naphthalenyl- is unique due to its combination of a long aliphatic chain and a naphthyl ring, which imparts distinct chemical and physical properties. This combination allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Propiedades
Número CAS |
116369-45-0 |
|---|---|
Fórmula molecular |
C28H43NO |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
N-naphthalen-2-yloctadecanamide |
InChI |
InChI=1S/C28H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(30)29-27-23-22-25-19-17-18-20-26(25)24-27/h17-20,22-24H,2-16,21H2,1H3,(H,29,30) |
Clave InChI |
DQMSSQYEMIPENU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)
![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)







![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


